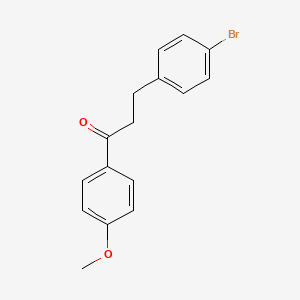

3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one

CAS No.: 150405-65-5

Cat. No.: VC2927441

Molecular Formula: C16H15BrO2

Molecular Weight: 319.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150405-65-5 |

|---|---|

| Molecular Formula | C16H15BrO2 |

| Molecular Weight | 319.19 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-1-(4-methoxyphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H15BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 |

| Standard InChI Key | AOQKOQJLNLBQNR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br |

Introduction

Physical and Chemical Properties

3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one, with CAS number 150405-65-5, presents a distinct profile of physical and chemical properties that define its behavior in various contexts . The compound has a molecular weight of 319.193 and consists of a molecular formula of C₁₆H₁₅BrO₂ . The presence of both a bromine atom and a methoxy group on different aromatic rings contributes to its unique chemical characteristics.

Basic Properties

The compound exhibits the following fundamental properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.193 |

| CAS Number | 150405-65-5 |

| Exact Mass | 318.025543 |

| LogP | 4.68 |

The LogP value of 4.68 indicates that the compound is significantly lipophilic, suggesting poor water solubility but good solubility in organic solvents . This property has important implications for its potential applications and handling characteristics in laboratory settings.

Structural Characteristics

Molecular Structure

3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one features a three-carbon propanone chain that connects two substituted aromatic rings. The structure can be broken down into three key components:

-

A 4-bromophenyl group at position 3 of the propan-1-one chain

-

A 4-methoxyphenyl group at position 1, directly attached to the carbonyl carbon

-

A central propan-1-one backbone featuring a ketone functional group

The bromine substituent on one aromatic ring and the methoxy group on the other create an electronic asymmetry in the molecule, affecting its reactivity and physical properties. The carbonyl group serves as a reactive center for many potential transformations.

Synthesis and Preparation Methods

Insights from Related Syntheses

The synthesis of related compounds, such as the crystallization of 1-(2'-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one from methanol, provides some context for potential preparation methods . This related compound was identified as an intermediate precursor in the biosynthesis of chalcones, suggesting similar chemical pathways might be relevant for our target compound.

Another relevant synthetic approach is described for 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one, where a bromination reaction was performed in glacial acetic acid . Although this involves a more complex starting material, the bromination strategy might be applicable in certain stages of synthesizing our target compound.

Spectroscopic Characterization

Spectroscopic Properties

The presence of a bromine atom would create a characteristic isotope pattern in mass spectrometry due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, which would help in its identification and structural confirmation.

Analytical Considerations

For complete characterization of this compound, multiple analytical techniques would typically be employed, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

Elemental Analysis

-

X-ray Crystallography (if crystals can be obtained)

These techniques together would provide comprehensive structural confirmation and purity assessment of the compound.

Related Compounds and Structural Analogs

Chalcone Derivatives

The search results indicate significant research activity around chalcone derivatives, which are structurally related to our target compound but typically contain an α,β-unsaturated ketone system . For example, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is mentioned as having been previously reported and shows structural similarities to our compound, differing primarily in the presence of a double bond in the propanone chain and the position of the bromine substituent .

Propanone Derivatives

1-Bromo-3-(4-methoxyphenyl)propan-2-one, discussed in search result , represents another structural variant with a different arrangement of the carbonyl group and bromine atom. These variations in the position of functional groups significantly affect the chemical and physical properties of these compounds, highlighting the importance of precise structural characterization.

Heterocyclic Derivatives

More complex structures such as the sydnone derivative 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one represent further elaborations on the basic structural framework, incorporating a heterocyclic system. The study of such compounds provides insights into how structural modifications can lead to new properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume